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Compound Name: 1-Mesityl-1h-imidazole

Cat. No.: B3255351

An In-depth Technical Guide to the Physicochemical Properties of 1-Mesityl-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical
properties of 1-Mesityl-1H-imidazole (also known as 1-(2,4,6-trimethylphenyl)imidazole). This
N-aryl imidazole is a vital precursor in the synthesis of N-heterocyclic carbenes (NHCs), which
are pivotal ligands in modern catalysis. An understanding of its properties is therefore essential
for researchers in synthetic chemistry, materials science, and drug development. This
document consolidates experimental and computed data, details robust protocols for its
synthesis and characterization, and explores the causal relationship between its unique
structure and its functional applications.

Introduction: The Significance of Steric Hindrance
and Electronic Tuning

1-Mesityl-1H-imidazole, CAS Number 25364-44-7, is a substituted aromatic heterocycle that
has garnered significant attention not as a final product, but as a crucial intermediate. The
imidazole ring itself is a ubiquitous scaffold in biologically active molecules and
pharmaceuticals.[1][2] However, the true value of this specific derivative lies in the strategic
attachment of the mesityl (2,4,6-trimethylphenyl) group.

This bulky, sterically demanding group serves two primary purposes:
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» Steric Shielding: It provides significant steric bulk around the imidazole ring. This is a critical
design feature for its primary application as a precursor to N-heterocyclic carbene (NHC)
ligands. The mesityl groups protect the metal center to which the subsequent NHC
coordinates, enhancing catalyst stability and influencing selectivity in catalytic reactions.[3]

o Electronic Modulation: The methyl groups on the mesityl ring are weakly electron-donating,
which subtly influences the electronic properties and basicity of the imidazole nitrogen
atoms.

This guide provides the foundational physicochemical data necessary for the effective handling,
reaction optimization, and quality control of 1-Mesityl-1H-imidazole in a research and
development setting.

Caption: Chemical structure and identifiers of 1-Mesityl-1H-imidazole.

Core Physicochemical Properties

The functional utility of a chemical compound is dictated by its physical and chemical
properties. These parameters govern its solubility, reactivity, and stability, thereby informing
decisions on reaction conditions, purification methods, and storage.

Quantitative Data Summary

The known physicochemical parameters for 1-Mesityl-1H-imidazole are summarized in the
table below. It is critical to distinguish between experimentally determined values and
computationally derived estimates, as the former provide a more accurate basis for
experimental design.
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Property Value Data Type Source
Molecular Formula C12H14N:2 - [4]
Molecular Weight 186.25 g/mol - [4]
) Brown or off-white )
Physical Form . Experimental [5]
solid

Melting Point 162-163 °C Experimental [6]
Boiling Point Data not available

) ) Not experimentally
pKa (conjugate acid) ]
determined

LogP (Octanol/Water) 2.8 Computed (XLogP3) [4]

In-Depth Analysis of Key Properties

Melting Point: The experimentally determined melting point of 162-163 °C confirms that this
compound is a stable solid at room temperature, which simplifies handling and storage.[6] The
high melting point is indicative of a well-ordered crystal lattice structure, likely stabilized by
intermolecular interactions such as 1—t stacking between the aromatic rings, a feature
observed in related crystal structures.[3]

Solubility: While quantitative solubility data is not widely published, the molecular structure
provides strong indicators for its qualitative solubility profile. The molecule possesses a large,
nonpolar surface area due to the mesityl group, and a smaller, polar imidazole moiety.

o Predicted High Solubility: In nonpolar to moderately polar organic solvents such as toluene,
diethyl ether, dichloromethane (DCM), and tetrahydrofuran (THF).

o Predicted Low Solubility: In highly polar protic solvents like water and methanol. The
hydrophobic mesityl group is expected to dominate, limiting miscibility with aqueous media.

Partition Coefficient (LogP): The computed XLogP3 value of 2.8 suggests that 1-Mesityl-1H-
imidazole has a moderate degree of lipophilicity.[4] This value is consistent with the structural
analysis, indicating a preference for nonpolar (lipid-like) environments over polar (aqueous)
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ones. This property is particularly relevant in drug development contexts, where it influences
membrane permeability and pharmacokinetic profiles.

Basicity (pKa): The pKa of the parent imidazole's conjugate acid is approximately 7.0.[1] For 1-
Mesityl-1H-imidazole, the uncoordinated nitrogen atom (N3) retains a lone pair of electrons
and is the basic site. The mesityl group, being a substituted phenyl ring, is generally electron-
withdrawing via induction but its methyl groups are weakly electron-donating through
hyperconjugation. The overall electronic effect on the imidazole ring is complex, but the basicity
is expected to be in a similar range to other N-arylimidazoles. Precise determination via titration
is necessary for applications where basicity is a critical parameter.

Synthesis Protocol: Copper-Catalyzed N-Arylation
(Ullmann Condensation)

The formation of the C-N bond between the imidazole nitrogen and the mesityl ring is most
reliably achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann
condensation, which uses a copper catalyst, is a well-established and robust method for this
transformation.[7][8]
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Caption: Generalized workflow for the Ullmann synthesis of 1-Mesityl-1H-imidazole.

Step-by-Step Methodology

Causality: This protocol relies on the copper(l) catalyst to facilitate the coupling of the N-H bond
of imidazole with the C-Br bond of mesityl bromide. The base is essential for deprotonating the
imidazole, generating the imidazolide anion, which is a more potent nucleophile. A high-boiling

polar aprotic solvent like DMF is used to ensure all reactants remain in solution at the required

high temperature.

o Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir
bar, reflux condenser, and nitrogen inlet, add imidazole (1.0 eq.), potassium carbonate
(K2COs3, 2.0 eq.), and copper(l) iodide (Cul, 0.1 eq.).

e Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5-10
mL per gram of imidazole).

e Reactant Addition: Add 2-bromo-1,3,5-trimethylbenzene (mesityl bromide, 1.1 eq.) to the
mixture.

 Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert
atmosphere, preventing oxidation of the copper catalyst.

e Reaction: Heat the mixture to 110-140 °C with vigorous stirring. Monitor the reaction
progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS) until the starting material is consumed (typically 12-24 hours).

o Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and
extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate (Na2S0a4), and filter.

 Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is
then purified by flash column chromatography on silica gel, typically using a gradient of ethyl
acetate in hexanes, to yield 1-Mesityl-1H-imidazole as a solid.
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Spectroscopic and Structural Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound.
NMR spectroscopy provides detailed information about the molecular structure, while UV-Vis
spectroscopy reveals electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR signals provide a unique fingerprint for the molecule.
1H NMR:

e Imidazole Protons: Three distinct signals are expected in the aromatic region (typically 6 6.8-
8.0 ppm). The proton at the C2 position will appear as a singlet, while the C4 and C5 protons
will appear as two distinct signals, likely singlets or narrow triplets depending on the solvent
and resolution.[9][10]

o Mesityl Aromatic Protons: A single signal (singlet) integrating to 2H is expected in the
aromatic region, characteristic of the two equivalent aromatic protons on the mesityl ring.

o Mesityl Methyl Protons: Two distinct singlets are expected: one integrating to 6H for the two
equivalent ortho-methyl groups, and one integrating to 3H for the para-methyl group.

13C NMR:

¢ Imidazole Carbons: Three signals are expected in the aromatic region (typically & 120-140
ppm) corresponding to the C2, C4, and C5 carbons.

o Mesityl Carbons: Four signals are expected for the aromatic carbons of the mesityl ring, and
two signals for the ortho- and para-methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorptions corresponding to 1t-1t* electronic
transitions within the two aromatic systems: the imidazole ring and the mesityl ring. The parent
imidazole absorbs around 206 nm.[1] The presence of the conjugated mesityl ring is expected
to cause a bathochromic (red) shift and result in a more complex spectrum with multiple
absorption bands, likely below 300 nm.
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Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed.

Protocol: Melting Point Determination

o Sample Preparation: Place a small amount of the dry, purified solid into a capillary tube,
sealed at one end, to a height of 2-3 mm.

o Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

o Measurement: Heat the sample rapidly to about 20 °C below the expected melting point (162
°C). Then, decrease the heating rate to 1-2 °C per minute.

o Data Recording: Record the temperature range from the appearance of the first liquid droplet
to the complete liquefaction of the solid. For a pure compound, this range should be narrow
(<2°C).

Protocol: Solubility Determination (Qualitative)

e Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol,
acetone, ethyl acetate, dichloromethane, toluene, hexanes).

e Measurement: To a small vial, add approximately 10 mg of 1-Mesityl-1H-imidazole.

« Titration: Add the selected solvent dropwise while vortexing or stirring. Start with 0.1 mL,
then increase incrementally.

o Observation: Observe for complete dissolution. Classify solubility as:
o Soluble: Dissolves in <1 mL.
o Sparingly Soluble: Dissolves in 1-5 mL.

o Insoluble: Does not fully dissolve in > 5 mL.

Protocol: pKa Determination (Potentiometric Titration)
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e Solution Preparation: Prepare a solution of 1-Mesityl-1H-imidazole of known concentration
(e.g., 0.01 M) in a suitable solvent system, often a mixture like water/ethanol to ensure
solubility.

« Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a
magnetic stirrer.

o Titration: Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M
HCI). Record the pH after each addition of the titrant.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-
equivalence point, where half of the imidazole has been protonated.

Applications in Research and Development

The unique steric and electronic properties of 1-Mesityl-1H-imidazole make it a valuable
building block, primarily in the field of catalysis.
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Caption: Role of 1-Mesityl-1H-imidazole as a precursor to NHC catalysts.

N-Heterocyclic Carbene (NHC) Synthesis: The most prominent application is its use as a
precursor to the IMes ligand (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).[11]
Deprotonation at the C2 position of the corresponding imidazolium salt yields the free carbene,
a strong o-donating ligand that can stabilize a wide variety of transition metals. These metal-
NHC complexes are highly effective catalysts for reactions such as olefin metathesis and
Buchwald-Hartwig amination.[12][13]

Drug Discovery: While 1-Mesityl-1H-imidazole itself is not typically an active pharmaceutical
ingredient, the imidazole scaffold is a "privileged structure” in medicinal chemistry. Its
derivatives are explored for a vast range of therapeutic targets.[2] The synthetic accessibility of
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N-aryl imidazoles allows for the creation of diverse molecular libraries for screening and lead
optimization.

Conclusion

1-Mesityl-1H-imidazole is a compound whose importance is defined by its structure-function
relationship. Its key physicochemical properties—a high melting point, moderate lipophilicity,
and predictable solubility—make it a reliable and manageable synthetic intermediate. The
defining mesityl group imparts essential steric bulk that is translated into the stability and
selectivity of the N-heterocyclic carbene catalysts derived from it. The protocols and data
presented in this guide provide the necessary foundation for researchers to confidently utilize
this versatile building block in catalysis, synthetic methodology, and the broader pursuit of new
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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